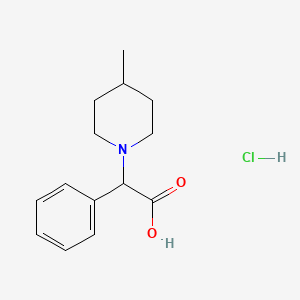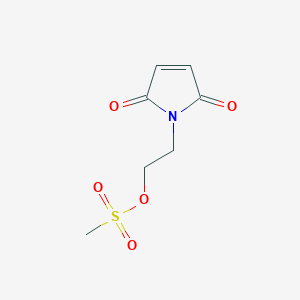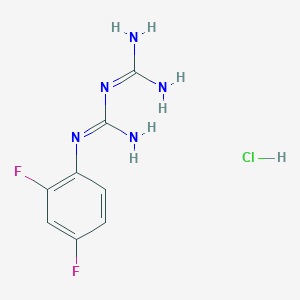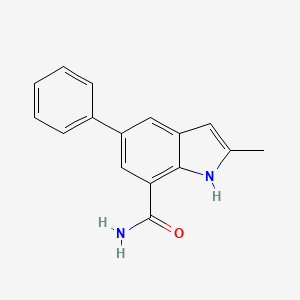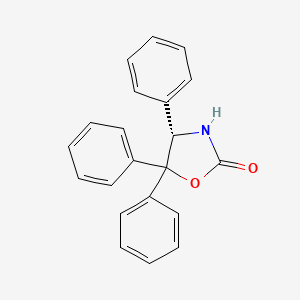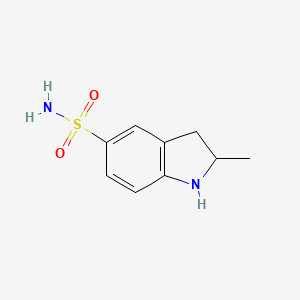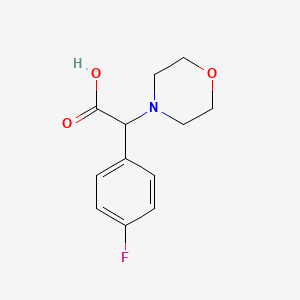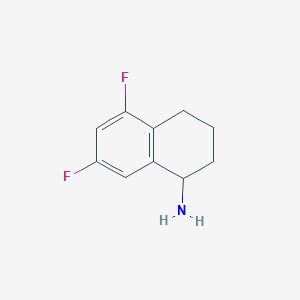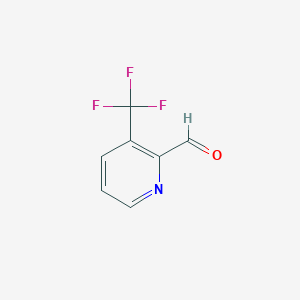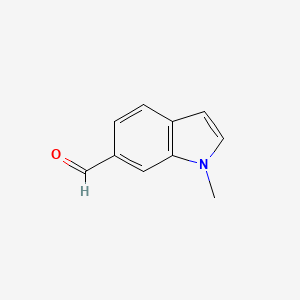
1-メチル-1H-インドール-6-カルバルデヒド
概要
説明
1-Methyl-1H-indole-6-carbaldehyde is a chemical compound that plays a role as a plant metabolite . It is used as a reactant in the preparation of analogs of botulinum neurotoxin serotype A protease inhibitors and in the synthesis of stilbene-based antitumor agents .
Synthesis Analysis
The synthesis of 1-methyl-1H-indole-6-carbaldehyde involves various methods. For instance, one study reported the chromatographic separation of the compound, yielding it in significant percentages .Molecular Structure Analysis
The molecular structure of 1-methyl-1H-indole-6-carbaldehyde can be found in various databases . It is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
1-Methyl-1H-indole-6-carbaldehyde and its derivatives are key intermediates for the preparation of biologically active compounds as well as indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Physical and Chemical Properties Analysis
The physical and chemical properties of 1-methyl-1H-indole-6-carbaldehyde include a molecular weight of 159.18 g/mol . More detailed properties like melting point, boiling point, and density can be found in specialized databases .科学的研究の応用
インドール誘導体の合成
インドール誘導体は、天然物や医薬品において重要な役割を果たしています . 細胞生物学において重要な役割を果たしています . 近年、インドール誘導体は、癌細胞、微生物、ヒトにおける様々な疾患の治療のための生物活性化合物として注目されています .
インドール誘導体の生物学的可能性
インドール誘導体は、抗ウイルス、抗炎症、抗癌、抗HIV、抗酸化、抗菌、抗結核、抗糖尿病、抗マラリア、抗コリンエステラーゼ活性など、様々な生物活性を示します . このことから、多くの研究者が様々なインドール誘導体の合成に注目しています .
CYP2A6によるニコチン代謝の阻害
“1-メチル-1H-インドール-6-カルバルデヒド”は、強力で選択的なCYP2A6阻害剤として使用できます . CYP2A6によるニコチン代謝の阻害は、喫煙を減らす可能性があります . この化合物は、禁煙療法に有用な薬剤のリード化合物として使用できます .
新しい有用な誘導体の開発
インドール骨格は、多くの重要な合成医薬品分子に見られます。これは、治療に有用なアイデアを提供し、新しい有用な誘導体の開発に役立つ複数の受容体に高親和性で結合します .
抗ウイルス活性
インドール誘導体は、インフルエンザAウイルスおよびコクサッキーB4ウイルスに対して阻害活性を示しました .
抗癌活性
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of 1-methyl-1H-indole-6-carbaldehyde is CYP2A6 , a key enzyme involved in nicotine metabolism . This enzyme plays a significant role in the metabolism of several pharmaceuticals and is also involved in the bioactivation of procarcinogens .
Mode of Action
1-Methyl-1H-indole-6-carbaldehyde acts as an inhibitor of the CYP2A6 enzyme . By inhibiting this enzyme, the compound can reduce the metabolism of nicotine, which is primarily metabolized by CYP2A6 .
Biochemical Pathways
The compound’s action on the CYP2A6 enzyme affects the nicotine metabolic pathway . By inhibiting CYP2A6, the metabolism of nicotine is reduced, leading to increased nicotine levels in the body. This can potentially reduce the desire to smoke, as the nicotine’s effects last longer .
Pharmacokinetics
Indole derivatives are known for their high GI absorption and ability to permeate the blood-brain barrier . They are also known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Result of Action
The inhibition of CYP2A6-mediated nicotine metabolism by 1-methyl-1H-indole-6-carbaldehyde can lead to a reduction in cigarette smoking . This is due to the increased levels of nicotine in the body, which can prolong the effects of nicotine and potentially reduce the desire to smoke .
Action Environment
The action, efficacy, and stability of 1-methyl-1H-indole-6-carbaldehyde can be influenced by various environmental factors. For instance, the solvent’s polarizability can induce a local electric field affecting the value of stretching frequency, causing a frequency shift . .
生化学分析
Biochemical Properties
1-Methyl-1H-indole-6-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the enzyme CYP2A6, which is involved in nicotine metabolism . This inhibition can reduce cigarette smoking, making 1-methyl-1H-indole-6-carbaldehyde a potential lead for smoking reduction therapy. Additionally, it interacts with other biomolecules through its functional groups, undergoing C–C and C–N coupling reactions and reductions .
Cellular Effects
1-Methyl-1H-indole-6-carbaldehyde influences various cellular processes. It has been observed to exhibit anticancer, antimicrobial, and anti-inflammatory activities . These effects are mediated through its impact on cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of protein kinases, which play a vital role in cell signaling and regulation . Furthermore, its interaction with cellular components can lead to changes in gene expression, affecting cellular functions and metabolic processes.
Molecular Mechanism
The molecular mechanism of 1-methyl-1H-indole-6-carbaldehyde involves its binding interactions with biomolecules. It can act as an enzyme inhibitor, particularly inhibiting CYP2A6 . This inhibition occurs through the binding of the compound to the enzyme’s active site, preventing the metabolism of substrates like nicotine. Additionally, 1-methyl-1H-indole-6-carbaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-methyl-1H-indole-6-carbaldehyde can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions (2-8°C) and can maintain its activity over extended periods
Dosage Effects in Animal Models
The effects of 1-methyl-1H-indole-6-carbaldehyde vary with different dosages in animal models. At lower doses, it can exhibit beneficial effects such as enzyme inhibition and modulation of cellular functions. At higher doses, it may cause toxic or adverse effects . Understanding the dosage thresholds and potential toxicity is essential for its safe application in therapeutic settings.
Metabolic Pathways
1-Methyl-1H-indole-6-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For instance, it can undergo oxidation and reduction reactions, leading to the formation of different indole derivatives . These metabolic transformations can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 1-methyl-1H-indole-6-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
1-Methyl-1H-indole-6-carbaldehyde exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological activity.
特性
IUPAC Name |
1-methylindole-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-11-5-4-9-3-2-8(7-12)6-10(9)11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAKKGIWURKKHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564531 | |
| Record name | 1-Methyl-1H-indole-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21005-45-8 | |
| Record name | 1-Methyl-1H-indole-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21005-45-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
